molecular formula C15H13N3O4S B2365499 1-(2-Nitrophenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole CAS No. 3994-98-7

1-(2-Nitrophenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole

Cat. No. B2365499
CAS RN: 3994-98-7
M. Wt: 331.35
InChI Key: QDFWUDVPESBWIC-UHFFFAOYSA-N
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Description

  • Melting Point : 146.0°C to 150.0°C (lit.)

Scientific Research Applications

Biological Properties and Synthesis Techniques

  • Biological Activities : Compounds similar to 1-(2-Nitrophenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole have shown notable activities against various bacteria. For instance, Bertolini et al. (1989) synthesized a related sulfonamide that exhibited significant antibacterial properties against both aerobic and anaerobic Gram-positive and Gram-negative bacteria (Bertolini et al., 1989). Dürüst et al. (2013) synthesized 4,5-dihydroisoxazole derivatives, which are structurally similar, noting their anti-infective properties (Dürüst et al., 2013).

  • Synthesis Techniques : The compound's synthesis techniques have evolved over time. Castelli et al. (2000) explored the synthesis of sulphimidazole, a compound with similar structure and properties, detailing its synthesis and potential antimicrobial effects (Castelli et al., 2000). Furthermore, Borys et al. (2012) discussed the synthesis of tribromomethyl phenyl sulfone derivatives, which share some structural similarities, for potential use as pesticides (Borys et al., 2012).

Potential Therapeutic Applications

  • Antiprotozoal Activity : Some derivatives of 4,5-dihydroimidazole, such as those studied by Dürüst et al. (2013), have shown potential antiprotozoal activity, suggesting possible therapeutic applications in this area (Dürüst et al., 2013).

  • Anticholinesterase Intoxication Therapy : Goff et al. (1991) examined quaternary salt derivatives of 2-[(hydroxyimino)methyl]imidazole, which have structural resemblance, for treating anticholinesterase intoxication. This research highlights the potential of similar compounds in therapeutic applications (Goff et al., 1991).

  • Antimicrobial Activity : Research by Janakiramudu et al. (2017) on sulfonamides derived from similar structures demonstrated significant antimicrobial activity, suggesting that 1-(2-Nitrophenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole derivatives could have similar uses (Janakiramudu et al., 2017).

  • Leishmanicidal Effects : Rodriguez et al. (2020) synthesized nitroimidazole-containing derivatives that showed efficient antileishmanial activity, indicating potential applications of similar compounds in treating Leishmaniasis (Rodriguez et al., 2020).

properties

IUPAC Name

1-(2-nitrophenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4S/c19-18(20)13-8-4-5-9-14(13)23(21,22)17-11-10-16-15(17)12-6-2-1-3-7-12/h1-9H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDFWUDVPESBWIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Nitrophenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole

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